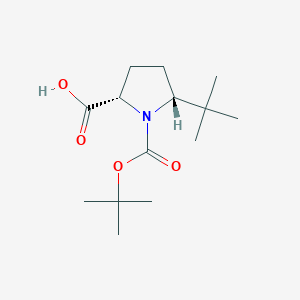

(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid

描述

(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid is a chiral compound commonly used in organic synthesis. It features a pyrrolidine ring with a tert-butyl group at the 5-position and a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom. This compound is valuable in the synthesis of various pharmaceuticals and fine chemicals due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced at the 5-position of the pyrrolidine ring using a tert-butylating agent under controlled conditions.

Boc Protection: The nitrogen atom is protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the pyrrolidine ring or the tert-butyl group.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Boc Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.

Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further functionalized.

科学研究应用

Medicinal Chemistry

Chiral Auxiliary in Synthesis

The compound serves as an important chiral auxiliary in asymmetric synthesis. Its pyrrolidine framework allows for the selective formation of enantiomers, which is crucial in the development of pharmaceuticals where chirality can significantly influence biological activity.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated the utility of (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid in synthesizing antiviral agents. For instance, it has been employed to create derivatives that exhibit activity against viral infections such as HIV. The compound's ability to facilitate the formation of stereochemically defined intermediates makes it valuable in this context.

Organic Synthesis

Building Block for Complex Molecules

This compound is used as a versatile building block in the synthesis of various complex organic molecules. Its functional groups allow for further transformations, enabling chemists to construct intricate molecular architectures.

Example: Peptide Synthesis

In peptide chemistry, this compound can be utilized to introduce specific amino acid residues into peptide chains. This application is particularly relevant in the design of peptide-based drugs and therapeutics.

Material Science

Polymer Chemistry

The compound has potential applications in polymer chemistry due to its ability to participate in polymerization reactions. Its structural characteristics can impart specific properties to polymers, such as increased thermal stability or enhanced mechanical strength.

Case Study: Development of Biodegradable Polymers

Recent studies have explored the incorporation of this compound into biodegradable polymer matrices. These materials are being developed for use in environmentally friendly packaging solutions and medical devices that require controlled degradation.

Analytical Chemistry

Use in Chromatography

The compound's chirality makes it suitable for use as a chiral stationary phase in chromatography. This application is essential for the separation and analysis of enantiomers in various chemical samples.

Data Summary Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of antiviral agents | Facilitates enantiomer formation |

| Organic Synthesis | Building block for peptides | Enables construction of complex molecules |

| Material Science | Development of biodegradable polymers | Enhances thermal stability and mechanical strength |

| Analytical Chemistry | Chiral stationary phase for chromatography | Effective separation of enantiomers |

作用机制

The mechanism of action of (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid depends on its specific applicationFor example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity .

相似化合物的比较

Similar Compounds

(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of a tert-butyl group.

(2S,5R)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid: Similar structure but with an ethyl group instead of a tert-butyl group.

(2S,5R)-N-Boc-5-isopropylpyrrolidine-2-carboxylic acid: Similar structure but with an isopropyl group instead of a tert-butyl group.

Uniqueness

The uniqueness of (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid lies in its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in synthetic applications where selective reactions are required.

生物活性

(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid, with the CAS number 185142-15-8, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a tert-butyl group and a Boc (tert-butyloxycarbonyl) protecting group, which are significant for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, alongside relevant case studies and research findings.

- Molecular Formula : C14H25NO4

- Molecular Weight : 271.35 g/mol

- Boiling Point : 373.8 ± 35.0 °C (predicted)

- Density : 1.105 g/cm³

- Acidity (pKa) : 4.02 ± 0.40 (predicted) .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant anticancer properties. A study published in 2022 explored the anticancer activity of various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The findings indicated that certain compounds showed potent cytotoxic effects while maintaining lower toxicity towards non-cancerous cells .

Key Findings:

- Compounds with a free amino group exhibited stronger anticancer activity compared to those with acetylamino fragments.

- The compound's structure significantly influenced its efficacy; for instance, modifications in the pyrrolidine ring enhanced its ability to reduce cell viability in cancer models .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro tests against multidrug-resistant pathogens revealed promising results. The compound was tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.

Research Insights:

- The compound demonstrated selective antimicrobial activity against resistant strains, suggesting its potential as a scaffold for developing new antimicrobial agents .

- The effectiveness of the compound was attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes .

Case Study 1: Anticancer Efficacy

In a comparative study involving several pyrrolidine derivatives, this compound was noted for its lower cytotoxicity towards non-cancerous cells while effectively inhibiting the growth of A549 cancer cells. This dual action highlights its potential for therapeutic applications in cancer treatment without compromising healthy tissue integrity .

Case Study 2: Antimicrobial Effectiveness

A recent investigation into the antimicrobial properties of this compound revealed significant inhibition against MRSA and other resistant strains. The study employed standard disk diffusion methods to evaluate efficacy, demonstrating that the compound could serve as a lead for developing treatments against antibiotic-resistant infections .

属性

IUPAC Name |

5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)10-8-7-9(11(16)17)15(10)12(18)19-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODLVEFJKWRNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697649 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-tert-butylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185142-15-8 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-tert-butylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。